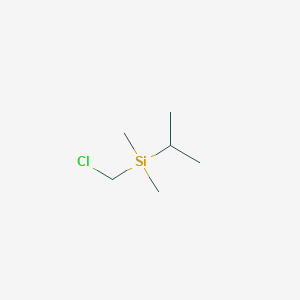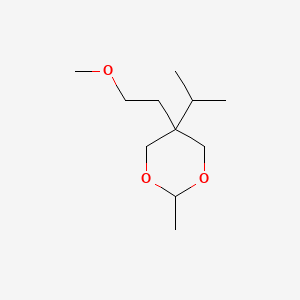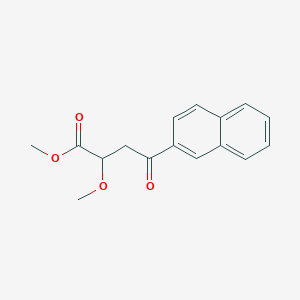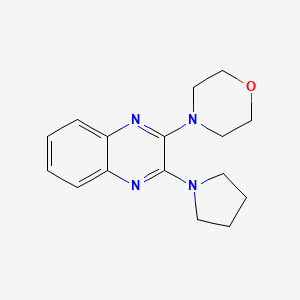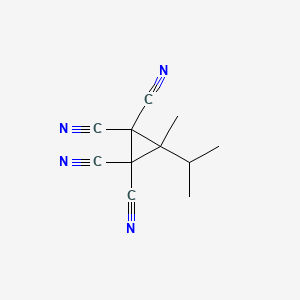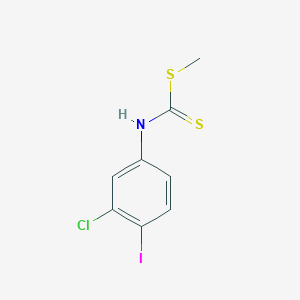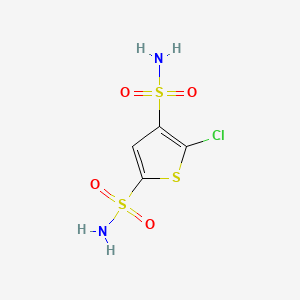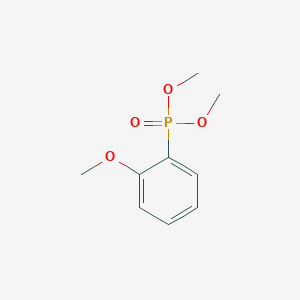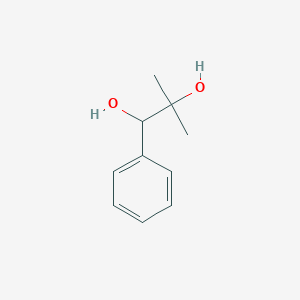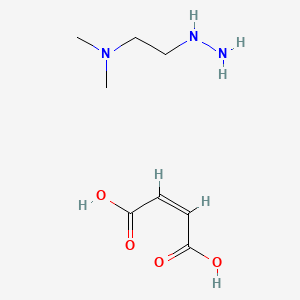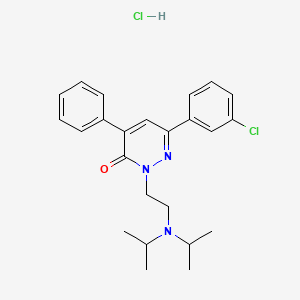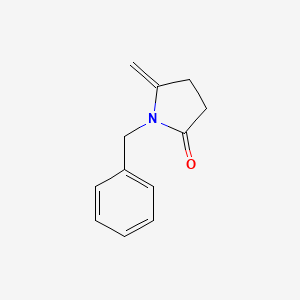
1-Benzyl-5-methylidenepyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methylidenepyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a benzyl group and a methylidene group attached to the nitrogen and carbon atoms, respectively
Preparation Methods
The synthesis of 1-Benzyl-5-methylidenepyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the methylidene group . Another approach includes the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-5-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-methylidenepyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Benzyl-5-methylidenepyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzyl and methylidene groups, resulting in different chemical and biological properties.
N-benzylpyrrolidin-2-one: Similar structure but without the methylidene group, affecting its reactivity and applications.
5-methylpyrrolidin-2-one: Contains a methyl group instead of a methylidene group, leading to different chemical behavior
Properties
CAS No. |
22568-12-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-benzyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
InChI Key |
ROUVVMKRICJART-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



